molecular formula C10H13NO2S B8608492 3-Amino-5-(2-cyclopropylethyl)thiophene-2-carboxylic acid

3-Amino-5-(2-cyclopropylethyl)thiophene-2-carboxylic acid

Cat. No. B8608492
M. Wt: 211.28 g/mol
InChI Key: WZSCOOXUNVBSTA-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

A suspension of 5-cyclopropylethynyl-3-nitrothiophene-2-carboxylic acid methyl ester (104 mg) and palladium (10% on carbon, 10 mg) in methanol (10 mL) was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours. The catalyst was then filtered off with suction, and the filtrate was concentrated. The product with the molecular weight of 225.31 (C11H15NO2S); MS (ESI): 226 (M+H+).
Name
5-cyclopropylethynyl-3-nitrothiophene-2-carboxylic acid methyl ester
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:13]#[C:14][CH:15]2[CH2:17][CH2:16]2)=[CH:8][C:9]=1[N+:10]([O-])=O)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[CH:8]=[C:7]([CH2:13][CH2:14][CH:15]2[CH2:17][CH2:16]2)[S:6][C:5]=1[C:3]([OH:4])=[O:2]

Inputs

Step One
Name
5-cyclopropylethynyl-3-nitrothiophene-2-carboxylic acid methyl ester
Quantity
104 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1[N+](=O)[O-])C#CC1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(SC(=C1)CCC1CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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